molecular formula C8H14N4 B13632773 Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine

Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine

Cat. No.: B13632773
M. Wt: 166.22 g/mol
InChI Key: YBRMJFZRFHACOV-UHFFFAOYSA-N
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Description

Cyclopropyl(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methanamine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with two methyl groups at the 1- and 3-positions. The cyclopropylmethanamine moiety is attached to the 5-position of the triazole ring (Figure 1).

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

cyclopropyl-(2,5-dimethyl-1,2,4-triazol-3-yl)methanamine

InChI

InChI=1S/C8H14N4/c1-5-10-8(12(2)11-5)7(9)6-3-4-6/h6-7H,3-4,9H2,1-2H3

InChI Key

YBRMJFZRFHACOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C(C2CC2)N)C

Origin of Product

United States

Preparation Methods

The synthesis of Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine typically involves the reaction of cyclopropylamine with 1,3-dimethyl-1H-1,2,4-triazole-5-carbaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction may produce triazole amines .

Scientific Research Applications

Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Research: It is used as a building block in the synthesis of biologically active molecules, which can be tested for various biological activities, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The cyclopropyl group may enhance the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Cyclopropyl(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methanamine with structurally related heterocyclic methanamine derivatives:

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight Key Features
This compound 1,2,4-Triazole 1,3-dimethyl; cyclopropylmethanamine Not explicit Not explicit High rigidity, discontinued commercial status
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride 1,2,4-Oxadiazole Cyclopentyl; methanamine hydrochloride C₉H₁₈ClN₃ 203.72 Oxadiazole core enhances metabolic stability; hydrochloride salt improves solubility
(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine 1,2,4-Triazole 3-cyclopropyl; 1-methyl C₆H₈N₆ 164.17 Smaller substituents reduce steric hindrance; potential for CNS-targeting drugs
[1-(Cyclopropylmethyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride 1,2,3,4-Tetrazole Cyclopropylmethyl; hydrochloride Not explicit Not explicit Tetrazole ring increases acidity; cyclopropylmethyl enhances lipophilicity
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine 1,2,4-Oxadiazole 3-cyclopropyl; ethanamine Not explicit Not explicit Extended alkyl chain (ethanamine) improves membrane permeability
Phenol, 2-amino-5-(1,3-dimethyl-1H-1,2,4-triazol-5-yl) 1,2,4-Triazole 1,3-dimethyl; phenolic amine C₁₀H₁₂N₄O 204.23 Phenolic group introduces polarity; potential for antioxidant activity

Key Structural and Functional Differences

Heterocyclic Core Variations :

  • 1,2,4-Triazole (target compound): Offers hydrogen-bonding sites at N1 and N4, enabling interactions with biological targets. Methyl groups at 1- and 3-positions enhance steric protection against enzymatic degradation .
  • 1,2,4-Oxadiazole (e.g., entries 2 and 5): The oxygen atom in the oxadiazole ring increases polarity and metabolic stability compared to triazoles, making these compounds more suitable for oral bioavailability .
  • Tetrazole (entry 4): The tetrazole ring is highly acidic (pKa ~4.7), favoring ionization at physiological pH, which can improve water solubility but reduce blood-brain barrier penetration .

Substituent Effects: Cyclopropyl vs. Cyclopentyl substituents (entry 2) offer conformational flexibility, aiding in target binding . Methanamine vs.

Salt Forms : Hydrochloride salts (entries 2 and 4) improve crystallinity and solubility, critical for formulation development .

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